N-[3-(1,3-Oxazol-5-yl)phenyl]-5-[3-(trifluoromethyl)phenyl]-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene-8-carboxamide
Description
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Properties
Molecular Formula |
C26H20F3N5O2 |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
N-[3-(1,3-oxazol-5-yl)phenyl]-5-[3-(trifluoromethyl)phenyl]-1,6,8-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-8-carboxamide |
InChI |
InChI=1S/C26H20F3N5O2/c27-26(28,29)18-5-1-3-16(11-18)21-7-8-22-24(32-21)34(20-9-10-33(22)14-20)25(35)31-19-6-2-4-17(12-19)23-13-30-15-36-23/h1-8,11-13,15,20H,9-10,14H2,(H,31,35) |
InChI Key |
DNDUUAHYXRIMOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC1N(C3=C2C=CC(=N3)C4=CC(=CC=C4)C(F)(F)F)C(=O)NC5=CC=CC(=C5)C6=CN=CO6 |
Origin of Product |
United States |
Biological Activity
1. Antimicrobial and Antibiofilm Properties
Studies indicate that compounds with structural features similar to this molecule, particularly those containing the oxazole and trifluoromethyl groups, demonstrate significant antimicrobial activity:
- Antibacterial Activity : The compound's structural analogs have been tested against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), showing promising results. The trifluoromethyl group enhances lipophilicity, aiding in membrane penetration and bacterial inhibition .
- Antibiofilm Activity : The oxazole moiety is known to contribute to antibiofilm properties by disrupting bacterial biofilm formation .
The presence of reactive centers such as NH groups and carbonyl functionalities allows the molecule to form hydrogen bonds with bacterial enzymes or DNA, disrupting vital processes like replication and protein synthesis .
2. Anti-inflammatory Potential
The trifluoromethyl group in the compound has been associated with modulating inflammatory pathways:
- NF-κB Modulation : Analogous compounds have shown the ability to regulate nuclear factor kappa B (NF-κB), a key transcription factor in inflammation. This suggests potential for anti-inflammatory applications .
- Structure-Activity Relationship (SAR) : Substituents like trifluoromethyl enhance electron-withdrawing effects, which are critical for tuning anti-inflammatory activity .
3. Antitumor Activity
Although specific data for this compound is limited, structurally related molecules with oxazole and triazatricyclic frameworks have been evaluated for antitumor properties:
- These compounds often inhibit kinases or disrupt DNA interactions in cancer cells.
- The trifluoromethyl group may enhance cell permeability and target specificity in tumor environments .
4. ADMET Properties
Preliminary studies suggest favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles for compounds with similar structures:
- Low Toxicity : Structural analogs exhibit low cytotoxicity toward mammalian cells at therapeutic concentrations .
- Metabolic Stability : The trifluoromethyl group improves metabolic stability by resisting enzymatic degradation .
Case Study 1: Antimicrobial Testing
A study on oxazole derivatives revealed that compounds with trifluoromethyl substitutions showed Minimum Inhibitory Concentrations (MICs) as low as 1 µM against MRSA strains. This highlights the potential of similar compounds for treating resistant bacterial infections .
Case Study 2: Anti-inflammatory Screening
Compounds containing oxazole rings were tested for NF-κB inhibition. The presence of electron-withdrawing groups like trifluoromethyl resulted in a 10–15% reduction in NF-κB activity at micromolar concentrations, indicating moderate anti-inflammatory potential .
Data Summary
| Property | Details |
|---|---|
| Molecular Formula | C26H20F3N5O2 |
| Molecular Weight | 491.46 g/mol |
| Key Functional Groups | Oxazole ring, Trifluoromethyl group |
| Biological Activities | Antimicrobial, Anti-inflammatory |
| Mechanisms | Hydrogen bonding, NF-κB modulation |
| ADMET Profile | Favorable metabolic stability; low cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
